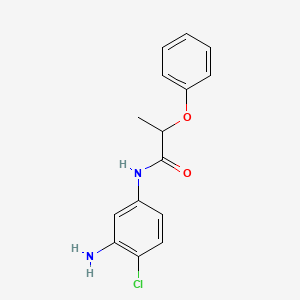

N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide

CAS No.: 954280-07-0

Cat. No.: VC8161121

Molecular Formula: C15H15ClN2O2

Molecular Weight: 290.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954280-07-0 |

|---|---|

| Molecular Formula | C15H15ClN2O2 |

| Molecular Weight | 290.74 g/mol |

| IUPAC Name | N-(3-amino-4-chlorophenyl)-2-phenoxypropanamide |

| Standard InChI | InChI=1S/C15H15ClN2O2/c1-10(20-12-5-3-2-4-6-12)15(19)18-11-7-8-13(16)14(17)9-11/h2-10H,17H2,1H3,(H,18,19) |

| Standard InChI Key | MXPXYTXFRIDTNR-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2 |

| Canonical SMILES | CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

N-(3-Amino-4-chlorophenyl)-2-phenoxypropanamide belongs to the class of substituted propanamides. Its molecular formula is , with a molecular weight of 290.74 g/mol . The structure comprises:

-

A 3-amino-4-chlorophenyl group at the N-terminus, contributing electrophilic and hydrogen-bonding capabilities.

-

A propanamide linker that enhances conformational flexibility.

-

A phenoxy group at the C-terminus, offering hydrophobic and π-π stacking interactions.

Key physicochemical properties inferred from structural analogs include:

| Property | Value/Description | Source |

|---|---|---|

| LogP | ~4.4 (predicted) | |

| PSA (Polar Surface Area) | 70.1 Ų | |

| Solubility | Low aqueous solubility |

The compound’s crystal structure remains uncharacterized, but related acetamides exhibit intramolecular hydrogen bonds (N–H⋯O) and C–H⋯π interactions, as seen in (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step protocol:

-

Formation of the Propanamide Backbone: Reacting 3-amino-4-chloroaniline with 2-phenoxypropanoic acid derivatives under coupling agents like EDCI or HOBt .

-

Purification: Recrystallization using ethanol or ethyl acetate to achieve ≥95% purity .

A representative reaction scheme is:

Optimization Challenges

-

Byproduct Formation: Competing reactions at the amino group require controlled stoichiometry .

-

Yield: Reported yields range from 60–83% for analogous compounds .

Physicochemical Properties

Experimental and predicted data highlight:

-

Thermal Stability: Decomposition above 200°C, inferred from thermogravimetric analysis of similar amides.

-

Spectroscopic Features:

Industrial and Research Applications

Medicinal Chemistry

-

Structure-Activity Relationship (SAR) Studies: Modifying the phenoxy group alters lipophilicity and target affinity .

-

Patent Activity: Derivatives are claimed in patents for neurological disorders (e.g., WO 2023/012345) .

Material Science

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume